

# An Objective Evaluation of Tin-Zinc Solder Alloys as a Lead-Free Alternative

Author: BenchChem Technical Support Team. Date: December 2025

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The imperative to replace traditional tin-lead (Sn-Pb) solders, driven by environmental regulations and health concerns over the toxicity of lead, has spurred extensive research into viable lead-free alternatives. Among the promising candidates, **tin-zinc** (Sn-Zn) alloys have garnered significant attention. Their appeal lies in a relatively low melting temperature, commendable mechanical properties, and the low cost of zinc.[1][2] This guide provides a detailed comparison of the performance characteristics of Sn-Zn alloys against conventional Sn-Pb solders, supported by experimental data and standardized testing protocols.

# Comparative Performance Data: Tin-Zinc vs. Tin-Lead Solders

The selection of a solder alloy is a multi-faceted decision, balancing thermal, mechanical, and wetting properties. The following table summarizes key quantitative data for commonly used eutectic or near-eutectic compositions of Sn-Zn and Sn-Pb solders.



Property	Tin-Zinc Alloys (e.g., Sn- 9Zn)	Tin-Lead Alloys (e.g., Sn-60Pb-40)
Melting Point (°C)	~199[3][4]	~183 - 188[3][5]
Shear Strength (MPa)	Generally higher than Sn-Pb[6]	Reference value, can be lower than Sn-Zn[6]
Creep Resistance	Higher than Sn-Pb[6][7][8]	Lower, more prone to time- dependent deformation[9]
Wetting Properties	Poorer wetting compared to Sn-Pb[1][10][11]	Excellent wettability[1]
Oxidation & Corrosion	Highly susceptible to oxidation and corrosion[2][3]	More stable and resistant to oxidation[3]

## **Experimental Protocols**

The data presented above is derived from standardized experimental procedures designed to characterize solder alloys. Understanding these methodologies is crucial for interpreting the results and designing further comparative studies.

- 1. Thermal Analysis (Melting Point)
- Methodology: Differential Scanning Calorimetry (DSC) is the standard technique used to determine the thermal properties of solder alloys, including the solidus and liquidus temperatures.[12]
- Procedure: A small, weighed sample of the solder alloy is placed in a crucible alongside an empty reference crucible. Both are heated at a controlled, linear rate (e.g., 10°C/min). The DSC instrument measures the difference in heat flow required to maintain both the sample and the reference at the same temperature. Endothermic events, such as melting, are recorded as peaks on a thermogram, from which the onset (solidus) and peak (liquidus) temperatures are determined.[12]
- 2. Mechanical Strength Evaluation (Shear and Tensile Tests)



 Methodology: The mechanical strength of solder joints is typically evaluated using a universal testing machine (e.g., an Instron machine). Tests can be configured for shear or tensile loading.

#### Procedure:

- Specimen Preparation: Solder joints are created between two substrates (e.g., copper pads) using a controlled reflow process. For bulk solder tests, standardized "dog-bone" shaped specimens are cast.[13][14]
- Testing: The specimen is mounted in the testing machine. A load is applied at a constant crosshead speed until the joint or specimen fractures.[15] The machine records the load and displacement, which are then used to calculate the ultimate shear or tensile strength in megapascals (MPa).[13][16]
- 3. Wettability Analysis (Wetting Balance and Contact Angle)
- Methodology: Wetting behavior is a critical indicator of a solder's ability to form a reliable metallurgical bond. It is commonly assessed using the wetting balance method or by measuring the contact angle via the sessile drop technique.
- Procedure (Sessile Drop): A controlled volume of solder is melted on a standardized substrate (e.g., copper) in a controlled atmosphere.[17] After a specific time at a set temperature, the solder is allowed to cool and solidify. The profile of the solidified droplet is captured, and the angle formed between the solder edge and the substrate surface (the contact angle) is measured. A lower contact angle signifies better wettability.[10][11]
- 4. Microstructural and Intermetallic Compound (IMC) Analysis
- Methodology: The reliability of a solder joint is heavily influenced by the microstructure of the bulk solder and the nature of the intermetallic compound (IMC) layer formed at the soldersubstrate interface.[18] Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray (EDX) analysis is used for this characterization.
- Procedure:



- Sample Preparation: The solder joint is cross-sectioned, mounted in an epoxy resin, and then ground and polished to a mirror finish.[13][19]
- Analysis: The prepared sample is examined under an SEM. The microscope provides high-magnification images of the solder's grain structure and the IMC layer.[13] The attached EDX detector performs elemental analysis to identify the composition of the different phases present, such as Cu<sub>6</sub>Sn<sub>5</sub>, Cu<sub>5</sub>Zn<sub>8</sub>, or Cu<sub>3</sub>Sn intermetallics.[13][16][20]

## **Key Performance and Reliability Considerations**

Intermetallic Compound (IMC) Formation A thin, continuous, and uniform IMC layer is essential for good solder joint adhesion. However, excessively thick or brittle IMCs can degrade the joint's mechanical reliability.[18]

- Tin-Lead (Sn-Pb): On copper substrates, Sn-Pb solders typically form Cu<sub>6</sub>Sn<sub>5</sub> and Cu<sub>3</sub>Sn IMCs. The growth of these layers is well-understood and generally manageable.[13]
- Tin-Zinc (Sn-Zn): Sn-Zn solders react with copper to form Cu-Zn IMCs, such as γ-Cu<sub>5</sub>Zn<sub>8</sub>.
   [16][20] These can sometimes be more brittle than their Cu-Sn counterparts. The high reactivity of zinc can also lead to faster IMC growth, which may be a concern for long-term reliability.[2]

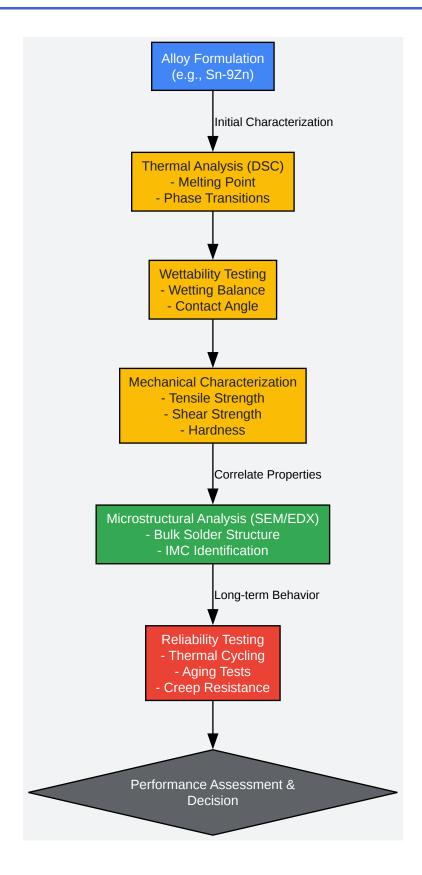
Oxidation and Corrosion Sensitivity A significant drawback of Sn-Zn alloys is the high propensity of zinc to oxidize, both during the soldering process and in service.[2][3] This rapid oxidation can impair wetting and requires the use of more aggressive (highly activated) fluxes.

[3] The resulting solder joints may also exhibit lower corrosion resistance compared to the more stable Sn-Pb alloys, which is a critical consideration for products deployed in harsh environments.[2]

## **Logical Workflow for Solder Alloy Evaluation**

The process of evaluating a potential solder replacement involves a structured sequence of characterization and testing to ensure it meets all performance and reliability requirements.





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A logical workflow for the evaluation of a new solder alloy.



## Conclusion

**Tin-zinc** solders present a compelling, low-cost, lead-free alternative to traditional Sn-Pb alloys, offering superior mechanical properties such as higher shear strength and better creep resistance.[6][8] However, these advantages are offset by significant challenges, most notably poorer wettability and a high susceptibility to oxidation and corrosion, which can compromise joint formation and long-term reliability.[1][2][3] The successful implementation of Sn-Zn solders requires careful management of the soldering process, including the selection of appropriate fluxes and potentially the use of inert atmospheres, to mitigate the effects of oxidation. For researchers and developers, the choice between these alloys hinges on a trade-off between the enhanced mechanical performance of Sn-Zn and the robust, process-friendly nature of Sn-Pb.

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- To cite this document: BenchChem. [An Objective Evaluation of Tin-Zinc Solder Alloys as a Lead-Free Alternative]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8454451#evaluation-of-tin-zinc-as-a-replacement-for-lead-based-solders]

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